molecular formula C2H3BrO3S B3305104 1,3,2-Dioxathiolane, 4-bromo-, 2-oxide CAS No. 922499-16-9

1,3,2-Dioxathiolane, 4-bromo-, 2-oxide

Cat. No.: B3305104
CAS No.: 922499-16-9
M. Wt: 187.01 g/mol
InChI Key: UADUUZVSDWWNMO-UHFFFAOYSA-N
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Description

1,3,2-Dioxathiolane, 4-bromo-, 2-oxide is a chemical compound with the molecular formula C2H3BrO3S and a molecular weight of 187.01 g/mol . This compound is characterized by the presence of a dioxathiolane ring, which includes sulfur and oxygen atoms, and a bromine atom attached to the fourth carbon. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,2-Dioxathiolane, 4-bromo-, 2-oxide can be synthesized through the reaction of ethylene glycol with sulfurous acid, followed by bromination. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxathiolane, 4-bromo-, 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,2-Dioxathiolane, 4-bromo-, 2-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,2-Dioxathiolane, 4-bromo-, 2-oxide involves its interaction with molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biomolecules. These interactions can result in the modulation of biological pathways and the exertion of specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Dioxathiolane, 4-bromo-, 2-oxide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. This makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

4-bromo-1,3,2-dioxathiolane 2-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrO3S/c3-2-1-5-7(4)6-2/h2H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADUUZVSDWWNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OS(=O)O1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50854999
Record name 4-Bromo-1,3,2lambda~4~-dioxathiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50854999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922499-16-9
Record name 4-Bromo-1,3,2lambda~4~-dioxathiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50854999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,2-Dioxathiolane, 4-bromo-, 2-oxide
Reactant of Route 2
1,3,2-Dioxathiolane, 4-bromo-, 2-oxide

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